molecular formula C20H13F3O7 B2629063 {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid CAS No. 317342-92-0

{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid

Cat. No. B2629063
CAS RN: 317342-92-0
M. Wt: 422.312
InChI Key: LJTHMUWJKVLKIC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. It contains a 1,4-benzodioxin ring, which is a type of heterocyclic compound . This ring is attached to a chromen-7-yl group, which is a type of oxygen-containing heterocycle . The molecule also contains a trifluoromethyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The benzodioxin ring, for example, might undergo electrophilic aromatic substitution reactions . The acetic acid group could participate in reactions involving carboxylic acids, such as esterification or amide formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetic acid group suggests that it might be somewhat acidic. The trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents.

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it has biological activity, it could be studied as a potential therapeutic agent. Additionally, research could be done to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O7/c21-20(22,23)19-17(10-1-4-13-15(7-10)28-6-5-27-13)18(26)12-3-2-11(8-14(12)30-19)29-9-16(24)25/h1-4,7-8H,5-6,9H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTHMUWJKVLKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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